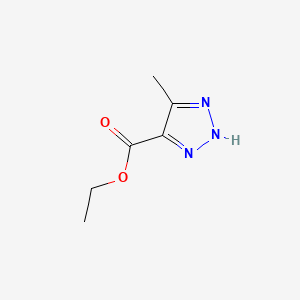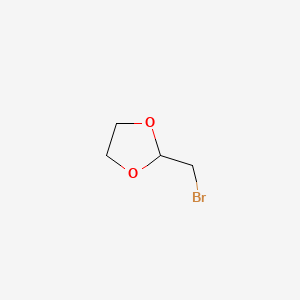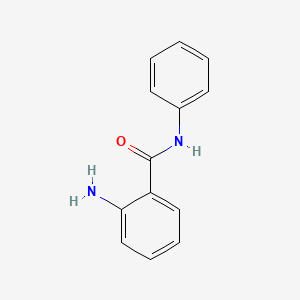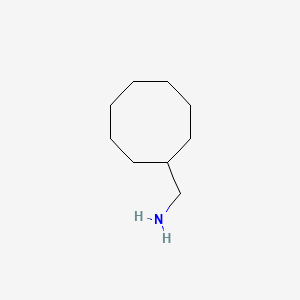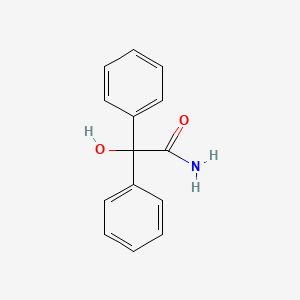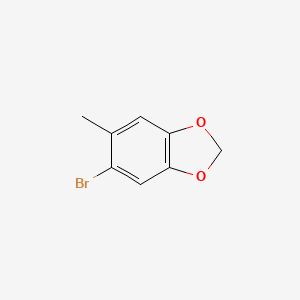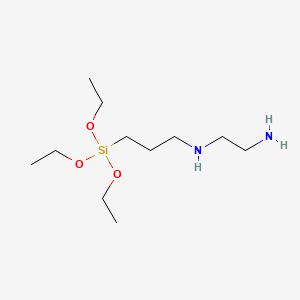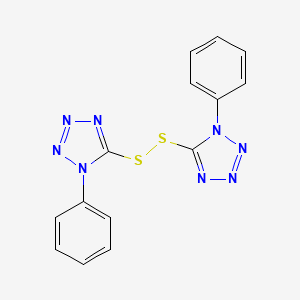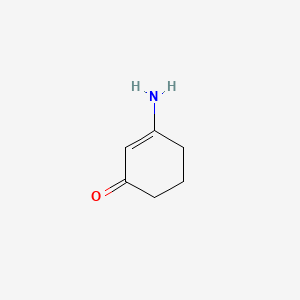
N-(1-Cyanocyclohexyl)acetamide
Overview
Description
N-(1-Cyanocyclohexyl)acetamide is a chemical compound with the molecular formula C9H14N2O and a molecular weight of 166.22 g/mol . It is known for its applications in organic synthesis, particularly in the formation of heterocyclic compounds. The compound is characterized by the presence of a cyano group (-CN) and an acetamide group (-CONH2) attached to a cyclohexane ring .
Mechanism of Action
- It’s essential to note that cyanoacetamide derivatives are considered privileged structures due to their utility in heterocyclic synthesis and diverse biological activities . Therefore, we’ll discuss potential targets based on related compounds.
Target of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
N-(1-Cyanocyclohexyl)acetamide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain proteases, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of this compound to the active sites of these enzymes . Additionally, it may interact with transport proteins, affecting the transport of other molecules across cellular membranes.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, altering gene expression, and impacting cellular metabolism. For example, in certain cell lines, this compound has been shown to inhibit the proliferation of cancer cells by interfering with specific signaling pathways that regulate cell growth and division . Furthermore, it can affect the expression of genes involved in metabolic processes, leading to changes in the metabolic flux within cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can lead to a cascade of effects, ultimately altering cellular functions. Additionally, this compound can modulate the expression of specific genes by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods . Its degradation products may have different biochemical properties and effects on cells. Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained inhibition of certain cellular processes, indicating its potential for prolonged biological activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity and exert its biochemical effects without causing significant adverse reactions. At higher doses, this compound can induce toxic effects, including cellular damage and organ dysfunction . Threshold effects have been observed, where a specific dosage level triggers a marked change in the compound’s impact on biological systems.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within cells. For instance, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions . These interactions can affect metabolic flux and alter the levels of specific metabolites within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments. For example, this compound may be transported into cells via active transport mechanisms, where it can accumulate in the cytoplasm or other organelles . This distribution pattern is crucial for its biochemical activity and effects on cellular processes.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . This subcellular targeting is essential for understanding the precise mechanisms through which this compound exerts its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Cyanocyclohexyl)acetamide can be achieved through the reaction of aminonitrile with acetyl chloride in the presence of a base such as trimethylamine. The reaction is typically carried out in an anhydrous solvent like diethyl ether at low temperatures . The general reaction scheme is as follows: [ \text{Aminonitrile} + \text{Acetyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production methods for this compound often involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: N-(1-Cyanocyclohexyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Condensation Reactions: The active hydrogen on the carbon adjacent to the cyano group can take part in condensation reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium ethoxide in ethanol can be used.
Condensation: Reagents like hydrazonoyl chloride in ethanolic sodium ethoxide solution are common.
Major Products:
Aminopyrazole Derivatives: Formed through the reaction with hydrazonoyl chloride.
Heterocyclic Compounds: Various heterocycles can be synthesized through condensation reactions.
Scientific Research Applications
N-(1-Cyanocyclohexyl)acetamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
- N-(1-Cyanocyclohexyl)acetamide
- N-(2-Cyanoethyl)acetamide
- N-(2-Cyanophenyl)acetamide
Comparison: this compound is unique due to the presence of the cyclohexane ring, which imparts different steric and electronic properties compared to its analogs. This uniqueness makes it a valuable compound in the synthesis of specific heterocyclic structures that are not easily accessible through other cyanoacetamides .
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-8(12)11-9(7-10)5-3-2-4-6-9/h2-6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKUYXOMJJUMLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CCCCC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196542 | |
| Record name | Acetamide, N-(1-cyanocyclohexyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4550-68-9 | |
| Record name | Acetamide, N-(1-cyanocyclohexyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004550689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, N-(1-cyanocyclohexyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


